molecular formula C25H25NO3 B3643601 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE

Cat. No.: B3643601
M. Wt: 387.5 g/mol
InChI Key: GHQKVZXFSDQFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE is a complex organic compound with a unique structure that combines isoquinoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenylmethanone derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids and is carried out in solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline and phenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}METHANONE is unique due to its combination of isoquinoline and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-[(4-ethoxyphenoxy)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3/c1-2-28-23-11-13-24(14-12-23)29-18-19-7-9-21(10-8-19)25(27)26-16-15-20-5-3-4-6-22(20)17-26/h3-14H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQKVZXFSDQFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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